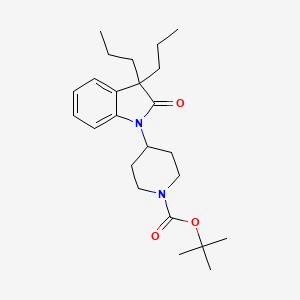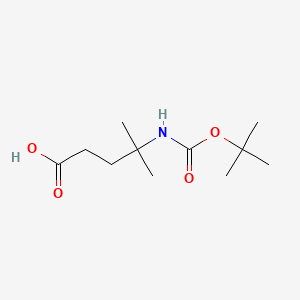
Boc-4-amino-4-methyl-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-amino-4-methyl-pentanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-4-amino-4-methyl-pentanoic acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of Boc-4-amino-4-methyl-pentanoic acid is represented by the formula C11H21NO4 . This indicates that the compound contains 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The Boc group in Boc-4-amino-4-methyl-pentanoic acid is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Boc Protection in Organic Chemistry
- Field : Organic Chemistry
- Application : Boc protection plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Primary amines can accommodate two such groups .
- Method : The Boc protection of amines involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
- Results : Boc protection has been widely used in peptide synthesis and solid phase peptide synthesis for temporary protection of the α-amino group . It is now ranked as "one of the most commonly used protective groups for amines" .
Analgesic Activity of Ficus populifolia Extract
- Field : Pharmacology
- Application : A 3′,4′,6′-triacetylated-glucoside, 2-O-β-D- (3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, obtained from Ficus populifolia, was investigated for its analgesic prowess .
- Method : The product was characterized through a detailed NMR spectroscopic analysis, and then in silico investigated for its analgesic prowess, COX-2 binding feasibility and scores, drug likeliness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, possible biosystem’s toxicity using the Discovery Studio® .
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application : Dual protection of amino functions involving Boc is a significant aspect of organic chemistry . This process is particularly useful when dealing with primary amines, which can accommodate two such groups .
- Method : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are of interest . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results : Boc protection has been widely used outside the peptide field and is now ranked as "one of the most commonly used protective groups for amines" . Other NH-compounds including various protected/acylated amines have also been substituted in this way .
Proteomics Research
- Field : Proteomics
- Application : Boc-4-amino-4-methyl-pentanoic acid is used in proteomics research .
- Method : This compound is used in various biochemical experiments related to proteomics .
- Results : The specific results or outcomes would depend on the particular experiment or research study .
Dual Protection of Amino Functions Involving Boc
- Field : Organic Chemistry
- Application : Dual protection of amino functions involving Boc is a significant aspect of organic chemistry . This process is particularly useful when dealing with primary amines, which can accommodate two such groups .
- Method : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are of interest . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results : Boc protection has been widely used outside the peptide field and is now ranked as "one of the most commonly used protective groups for amines" . Other NH-compounds including various protected/acylated amines have also been substituted in this way .
Thermodynamic Property Data Research
- Field : Thermodynamics
- Application : Boc-4-amino-4-methyl-pentanoic acid might be used in research related to thermodynamic property data .
- Method : This compound could be used in various experiments related to thermodynamics .
- Results : The specific results or outcomes would depend on the particular experiment or research study .
Propriétés
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLOTGNJNBRPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-amino-4-methyl-pentanoic acid | |
CAS RN |
1249372-40-4 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

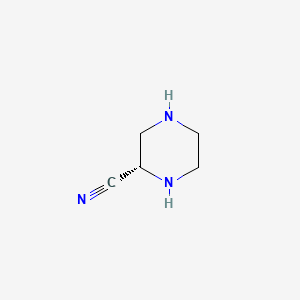
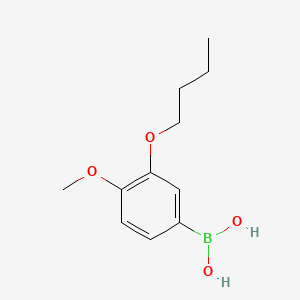
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
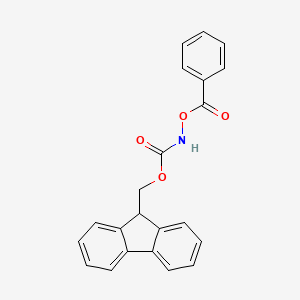
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
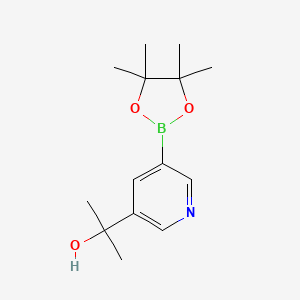
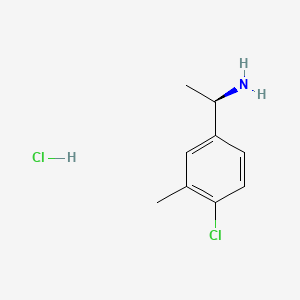
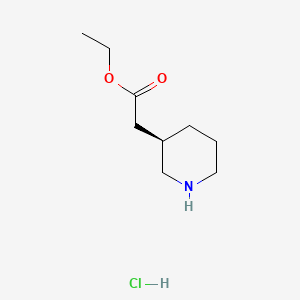

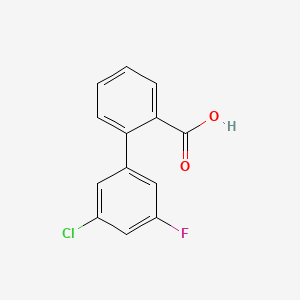
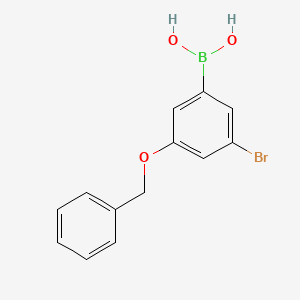
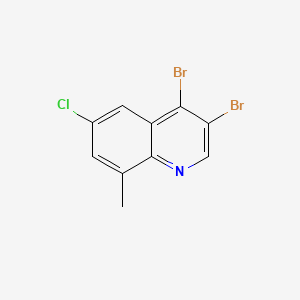
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
